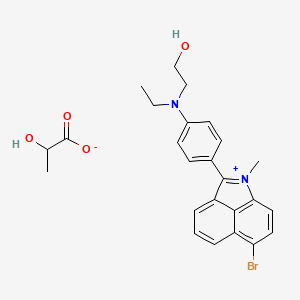
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, an indolium core, and a lactate moiety. Its molecular formula is C22H22BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate typically involves multiple steps The initial step often includes the bromination of a suitable precursor to introduce the bromine atom This is followed by the formation of the indolium core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolium derivatives and brominated organic molecules. Examples include:
- 6-Bromo-2-(4-(methyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride
- 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium bromide
Uniqueness
What sets 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its lactate moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate is a synthetic organic compound notable for its complex structure and potential biological activities. It belongs to the indolium family, characterized by an indole ring system. The compound has a molecular formula of C25H27BrN2O4 and a molecular weight of approximately 499.40 g/mol. Its unique properties stem from the presence of a bromine atom and a lactate moiety, which may influence its solubility and bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal genetic functions, including replication and transcription, potentially leading to cytotoxic effects. Additionally, it may generate reactive oxygen species (ROS), contributing further to its biological activity.
Anticancer Potential
Research indicates that this compound shows promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could be developed as a therapeutic option in oncology.
Interaction with Biomolecules
Interaction studies reveal that this compound exhibits significant binding affinity to DNA and other biomolecules. The ability to intercalate into DNA is a critical factor in its biological activity, as it can lead to alterations in cellular processes and contribute to its therapeutic potential.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines, showing a dose-dependent response with significant cell death at higher concentrations.
- DNA Binding Affinity : Another research focused on the binding affinity of the compound to DNA, confirming its intercalation properties through spectroscopic methods.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate | C25H27ClN2O4 | Contains chlorine instead of bromine; may exhibit different reactivity and biological activity. |
| 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate | C24H25BrN2O3 | Acetate salt form; differing solubility and bioavailability compared to lactate form. |
Properties
CAS No. |
94135-70-3 |
|---|---|
Molecular Formula |
C25H27BrN2O4 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[4-(6-bromo-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;2-hydroxypropanoate |
InChI |
InChI=1S/C22H22BrN2O.C3H6O3/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(4)3(5)6/h4-12,26H,3,13-14H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1 |
InChI Key |
LRETUHAXTFGNSV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)C.CC(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















